6-Chloro-1H-benzo[d]imidazol-4-amine
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Overview
Description
6-Chloro-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 6-position and an amine group at the 4-position. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents.
Mechanism of Action
Target of Action
6-Chloro-1H-benzo[d]imidazol-4-amine, also known as 6-chloro-1H-1,3-benzodiazol-4-amine, is a compound that belongs to the imidazole family . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities It’s worth noting that imidazole derivatives have been found to interact with various targets depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction conditions often require heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 5-Chloro-1H-benzo[d]imidazol-4-amine
- 6-Bromo-1H-benzo[d]imidazol-4-amine
- 6-Fluoro-1H-benzo[d]imidazol-4-amine
Comparison: 6-Chloro-1H-benzo[d]imidazol-4-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
6-chloro-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHQNVPVNVBNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301203 |
Source
|
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-55-4 |
Source
|
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10597-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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